(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
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Overview
Description
The compound (4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a tert-butylphenyl group and a piperidinyl methanone moiety linked to a methyl-dioxidobenzo-thiadiazolyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylboronic acid, 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole, and piperidin-1-ylmethanone.
Coupling Reactions: The key steps involve Suzuki coupling reactions to form the biaryl linkage between the tert-butylphenyl and the benzo[c][1,2,5]thiadiazole moieties. This is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF.
Amidation: The piperidin-1-ylmethanone is then introduced via an amidation reaction, often using coupling reagents like EDCI or HATU in the presence of a base like DIPEA.
Purification: The final product is purified using column chromatography or recrystallization techniques to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, cost, and safety. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability. Additionally, automated synthesis platforms could be used to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reagents such as NaBH4 or LiAlH4 in solvents like ethanol or THF.
Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of catalysts like FeCl3.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Alcohol derivatives of the piperidin-1-ylmethanone moiety.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology
Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Medicine
Anticancer Research: Preliminary studies might explore its efficacy in inhibiting cancer cell proliferation or inducing apoptosis.
Industry
Dyes and Pigments: The compound’s chromophoric properties could be exploited in the development of new dyes and pigments for industrial applications.
Sensors: Its chemical reactivity might be harnessed in the design of sensors for detecting specific analytes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butylphenyl group may enhance lipophilicity, facilitating membrane permeability, while the piperidin-1-ylmethanone moiety could interact with active sites of enzymes or receptors. The benzo[c][1,2,5]thiadiazole structure might contribute to binding affinity and specificity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (4-tert-butylphenyl)(4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
- (4-tert-butylphenyl)(4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
Uniqueness
The presence of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety distinguishes this compound from its analogs, potentially offering unique electronic properties and reactivity. This structural variation can lead to differences in biological activity, making it a valuable compound for further research and development.
Biological Activity
The compound (4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone represents a novel class of organic compounds with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N3O3S, with a molecular weight of approximately 405.49 g/mol. Its structure features a tert-butyl group attached to a phenyl ring and a piperidine moiety linked to a thiadiazole derivative. This unique combination is hypothesized to enhance its biological activity through increased lipophilicity and improved receptor binding.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. Specifically, a related series of phenylthiazoles with a tert-butyl side chain showed promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. For instance:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives reached as low as 1.17 µg/mL against methicillin-resistant strains.
- Compounds demonstrated rapid bactericidal activity, effectively eradicating high inoculum levels of MRSA within two to four hours, compared to vancomycin which required 24 hours for similar efficacy .
The proposed mechanisms through which these compounds exert their biological effects include:
- Disruption of Biofilms : Certain derivatives were noted for their ability to disrupt mature biofilms formed by resistant bacterial strains.
- Stability Against Metabolism : The structural modifications introduced by the tert-butyl group enhance metabolic stability, leading to prolonged biological half-lives in vivo .
Pharmacokinetics
Pharmacokinetic studies reveal that the biological half-life of these compounds can exceed six hours, making them suitable candidates for further development in therapeutic applications. For example, compound 19 , a phenylthiazole derivative, exhibited a half-life of approximately 9.03 hours in rat models .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of these compounds:
- Study on Antimicrobial Efficacy : A study published in Nature evaluated the antibacterial effects of various phenylthiazole derivatives against resistant strains and reported significant improvements in potency compared to traditional antibiotics .
- In Vivo Efficacy Trials : Trials conducted on Sprague-Dawley rats indicated that the pharmacokinetic profiles were favorable, showing effective absorption and distribution without significant adverse effects .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c1-23(2,3)18-11-9-17(10-12-18)22(27)25-15-13-19(14-16-25)26-21-8-6-5-7-20(21)24(4)30(26,28)29/h5-12,19H,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZFTZVUFAEOJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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